Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Description
Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a cyano group at the 4-position and an ethyl ester at the 1-position. Its molecular formula is C₁₁H₁₅NO₂ (derived from parent structure C₁₈H₂₆FN₃O₃ in when excluding the fluoropyrrolidinyl side chain). This compound has garnered attention in medicinal chemistry, particularly as an intermediate in synthesizing antidiabetic agents. For example, its derivative, ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate, is explicitly classified as an antidiabetic (hipoglucémiant). The bicyclo[2.2.2]octane framework imparts high steric rigidity, which can enhance binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRPRODHCVQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound notable for its unique structural features, which include a cyano group and an ethyl ester functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₁O₂
- Molecular Weight : Approximately 201.25 g/mol
- Structure : The bicyclo[2.2.2]octane framework contributes to the compound's rigidity and reactivity, making it an interesting candidate for further study.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester with potassium cyanide (KCN) to introduce the cyano group.
Interaction Studies
Preliminary studies suggest that the cyano group may enhance interactions with biological targets such as enzymes or receptors, potentially influencing metabolic pathways or signaling processes within cells. The unique structure may allow for selective binding to biological molecules, which could be leveraged for therapeutic applications.
Case Studies and Research Findings
-
Antimicrobial Potential :
- A study highlighted the modification of bicyclic structures leading to enhanced antibacterial activity against β-lactamase-producing strains of bacteria. This suggests that this compound could be explored for similar applications in combating resistant bacterial strains.
- Enzyme Interaction :
-
Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that the presence of the cyano group in this compound enhances its reactivity and potential applications compared to other bicyclic compounds without this functional group.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester | Structure | Lacks cyano group; less reactive |
| Ethyl bicyclo[2.2.2]octane-1-carboxylate | Structure | Similar structure but without the cyano functionality |
| 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | Structure | Contains a pentyl group instead of cyanide; different reactivity profile |
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical structural analogues, their substituents, synthesis yields, and applications:
Physical Properties and Stability
- Melting Points: Related bicyclo[2.2.2]octane carboxylates, such as Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, exhibit high melting points (209–213°C), suggesting similar thermal stability for the cyano analogue.
- Salt Forms: Hydrochloride salts (e.g., Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) enhance aqueous solubility, critical for drug formulation.
Key Research Findings and Discrepancies
- Synthetic Yields : Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate achieves a 98% yield, outperforming Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (64%).
- CAS Number Conflicts: Mthis compound is listed under two CAS numbers (72291-30-6 and 848821-06-7), possibly due to registry errors or stereoisomerism.
- Similarity Scores: Ethyl 1-cyanocyclobutanecarboxylate shares an 86% structural similarity with the target compound, but its smaller cyclobutane ring reduces steric rigidity compared to bicyclo[2.2.2]octane.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate?
A common approach involves modifying bicyclo[2.2.2]octane derivatives through esterification and cyanation. For example, the methyl analog (Mthis compound) is synthesized via H₂ reduction of a nitrile precursor using PtO₂ as a catalyst under 35 psi H₂ pressure in methanol/water . For the ethyl ester, substituting methanol with ethanol in esterification reactions (e.g., using ethyl iodide with the corresponding carboxylic acid) could yield the target compound . Reaction optimization should focus on solvent systems (e.g., ethanol vs. methanol), catalyst selection (PtO₂ vs. Pd/C), and pressure conditions.
Q. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- ¹H NMR : Peaks for the bicyclic framework (e.g., δ 1.56–1.85 ppm for methylene protons) and ester/cyano groups (e.g., δ 3.65 ppm for methoxy in methyl analogs) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2250 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M + H]+ for related compounds) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The ethyl ester’s solubility is influenced by its bicyclic structure. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ester and nitrile groups. Stability studies should assess hydrolysis of the nitrile or ester groups under acidic/basic conditions. Storage recommendations for similar compounds include dry, inert environments to prevent degradation .
Advanced Research Questions
Q. How does the nitrile group’s reactivity enable derivatization for functional studies?
The nitrile group can undergo:
- Reduction : Catalytic hydrogenation (H₂/PtO₂) converts it to an aminomethyl group, as demonstrated in the synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (89% yield) .
- Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides, useful for bioactivity studies .
- Nucleophilic Substitution : Reactivity with Grignard reagents or organozinc compounds to form ketones or tertiary alcohols .
Q. How can researchers resolve contradictions in reaction yields during scale-up or catalyst screening?
For example, PtO₂ may provide higher yields (89%) in nitrile reduction compared to Pd/C due to superior hydrogenation efficiency. Systematic analysis should include:
Q. What computational methods model the steric and electronic effects of the bicyclo[2.2.2]octane framework?
Density Functional Theory (DFT) calculations can predict:
- Steric Hindrance : Impact on reaction pathways (e.g., SN2 vs. SN1 mechanisms for ester hydrolysis).
- Electrostatic Potential Maps : To identify reactive sites for electrophilic/nucleophilic attacks.
- Conformational Analysis : Rigidity of the bicyclic structure and its influence on binding to biological targets .
Q. How does this compound compare to analogs (e.g., methyl or benzyl esters) in structure-activity relationship (SAR) studies?
- Ester Group Impact : Ethyl esters may exhibit improved lipophilicity compared to methyl analogs, enhancing membrane permeability in biological assays .
- Nitrile vs. Amine Derivatives : The nitrile’s electron-withdrawing nature vs. the amine’s basicity can modulate interactions with enzymes (e.g., antiviral targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
